molecular formula C13H17N B189121 2-tert-butyl-5-methyl-1H-indole CAS No. 69622-41-9

2-tert-butyl-5-methyl-1H-indole

Cat. No. B189121
CAS RN: 69622-41-9
M. Wt: 187.28 g/mol
InChI Key: YFVKHVKAHXPBKH-UHFFFAOYSA-N
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Description

2-tert-butyl-5-methyl-1H-indole is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 and is solid in its physical form . The IUPAC name for this compound is 2-tert-butyl-5-methyl-1H-indole .


Molecular Structure Analysis

The InChI code for 2-tert-butyl-5-methyl-1H-indole is 1S/C13H17N/c1-9-5-6-11-10 (7-9)8-12 (14-11)13 (2,3)4/h5-8,14H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-tert-butyl-5-methyl-1H-indole is a solid substance . It has a melting point range of 104 - 106 degrees Celsius . The compound has a molecular weight of 187.28 .

Scientific Research Applications

Organic Synthesis: Alkylation Reactions

2-(tert-Butyl)-5-methyl-1H-indole: plays a significant role in organic synthesis, particularly in alkylation reactions. It serves as a precursor for synthesizing various fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The compound’s structure allows for the introduction of alkyl groups into other molecules, which is a fundamental step in creating complex organic compounds.

Catalysis: Development of Efficient Catalysts

In the field of catalysis, this compound is involved in the development of highly efficient catalysts. These catalysts are crucial for reactions like the alkylation of p-cresol with tert-butyl alcohol, where they help reduce the reaction energy barrier and enable milder reaction conditions . This has significant implications for industrial processes, making them more sustainable and cost-effective.

Safety and Hazards

The safety information for 2-tert-butyl-5-methyl-1H-indole indicates that it has the GHS07 pictogram . The hazard statements include H302, H312, and H332 , suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

2-tert-butyl-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-5-6-11-10(7-9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVKHVKAHXPBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361284
Record name 2-tert-Butyl-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-5-methyl-1H-indole

CAS RN

69622-41-9
Record name 2-(1,1-Dimethylethyl)-5-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69622-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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